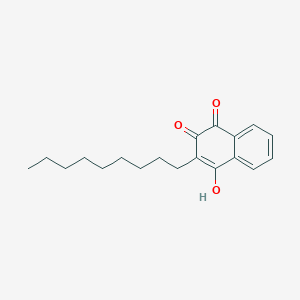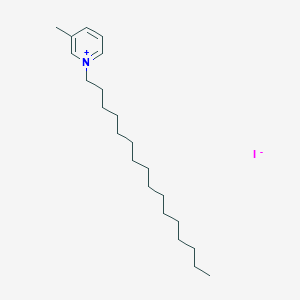
1-Hexadecyl-3-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-3-methylpyridin-1-ium iodide is a quaternary ammonium compound with the molecular formula C22H40IN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long hexadecyl chain attached to a methylpyridinium ion, making it amphiphilic and useful in forming micelles and other structures in solution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 3-methylpyridine with 1-iodohexadecane under reflux conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecyl-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions through metathesis reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) or sodium chloride (for chloride substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of cell membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-hexadecyl-3-methylpyridin-1-ium iodide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent. The long hydrophobic chain interacts with lipid membranes, while the hydrophilic pyridinium head group interacts with aqueous environments, facilitating the formation of micelles and other structures.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
1-Hexadecyl-3-methylimidazolium iodide: Contains an imidazolium ring instead of a pyridinium ring.
Uniqueness: 1-Hexadecyl-3-methylpyridin-1-ium iodide is unique due to its specific combination of a long alkyl chain and a methylpyridinium ion, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in multiple domains.
Eigenschaften
CAS-Nummer |
14402-17-6 |
|---|---|
Molekularformel |
C22H40IN |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
1-hexadecyl-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C22H40N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QIBUCFGPBFNFNI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


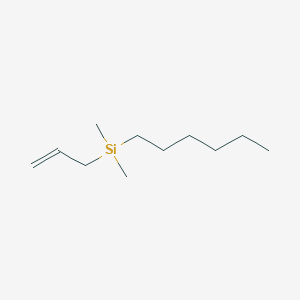
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
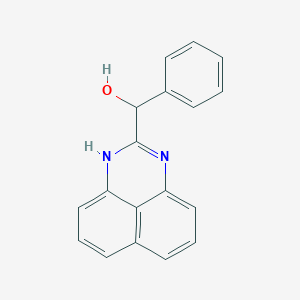
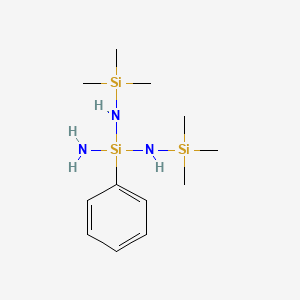
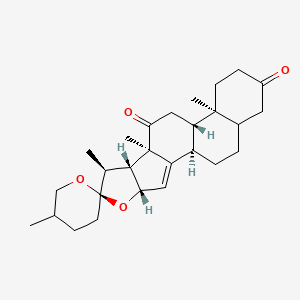

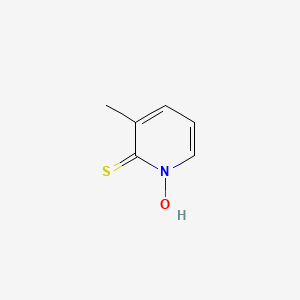

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


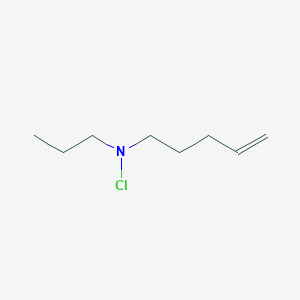
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
